molecular formula C6H3BrFNO3 B1375311 2-Bromo-5-fluoro-4-nitrophenol CAS No. 1369139-60-5

2-Bromo-5-fluoro-4-nitrophenol

Cat. No.: B1375311
CAS No.: 1369139-60-5
M. Wt: 235.99 g/mol
InChI Key: SLYLDENEWMZMFV-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-nitrophenol is an organic compound with the molecular formula C6H3BrFNO3. It is characterized by the presence of bromine, fluorine, and nitro substituents on a phenol ring. This compound is a white to yellow solid and has a molecular weight of 236 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-5-fluoro-4-nitrophenol involves the nitration of 2-bromo-4-fluorophenol. The process typically uses a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out by dissolving 2-bromo-4-fluorophenol in chloroform and adding the acid mixture dropwise at room temperature. The mixture is then heated to 40-80°C and allowed to react for a specific period. After the reaction, the organic phase is washed with water, and the solvent is evaporated to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound susceptible to nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The phenol group can be oxidized to a quinone derivative under specific conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

    Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.

    Reduction: 2-Bromo-5-fluoro-4-aminophenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-nitrophenol involves its interaction with various biological targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s electrophilic nature allows it to participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-nitrophenol
  • 2-Bromo-4-nitrophenol
  • 4-Bromo-2-fluoro-5-nitrophenol

Uniqueness

2-Bromo-5-fluoro-4-nitrophenol is unique due to the specific positioning of its substituents, which significantly influence its chemical behavior and interactions. The combination of bromine, fluorine, and nitro groups on the phenol ring provides distinct reactivity patterns compared to other similar compounds .

Properties

IUPAC Name

2-bromo-5-fluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYLDENEWMZMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369139-60-5
Record name 2-Bromo-5-fluoro-4-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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